what is the structure of Z-1,2-cis-ACHC-OH
what is the structure of Z-1,2-cis-ACHC-OH
An In-depth Technical Guide to the Structure of Z-1,2-cis-ACHC-OH
Introduction and Significance
In the landscape of modern drug discovery and peptide science, the design of molecules with predictable three-dimensional structures is paramount. Z-1,2-cis-ACHC-OH, a protected derivative of cis-2-aminocyclohexanecarboxylic acid, stands out as a pivotal building block in this endeavor. It belongs to the class of conformationally constrained β-amino acids, which are instrumental in the field of peptidomimetics—the science of designing molecules that mimic the structure and function of natural peptides.
The inherent flexibility of linear peptides often leads to poor metabolic stability and low receptor affinity. By incorporating rigid structural motifs like Z-1,2-cis-ACHC-OH, researchers can overcome these limitations. The cyclohexane backbone imposes a defined spatial arrangement of the amino and carboxyl functional groups, which enhances resistance to enzymatic degradation and pre-organizes the peptide into a bioactive conformation.[] This guide provides a detailed technical examination of the molecular structure, stereochemistry, and conformational dynamics of Z-1,2-cis-ACHC-OH, offering field-proven insights for researchers in medicinal chemistry, structural biology, and peptide synthesis.
Molecular Architecture and Physicochemical Properties
Z-1,2-cis-ACHC-OH is a synthetic amino acid derivative featuring three key components: a cyclohexane scaffold, amino and carboxyl functional groups in a β-arrangement, and a benzyloxycarbonyl (Z) protecting group.
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Systematic IUPAC Name : (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid.[]
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Common Synonyms : Z-cis-2-aminocyclohexanecarboxylic acid, cis-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid.[]
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Core Structure : The foundation is a cis-1,2-disubstituted cyclohexane ring. This cyclic structure is the source of the molecule's conformational rigidity.
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Functional Groups :
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An amino group at the C-2 position, protected by a benzyloxycarbonyl (Z or Cbz) group . This protecting group is crucial for peptide synthesis, preventing unwanted side reactions during peptide coupling.[]
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A carboxylic acid group at the C-1 position.
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The amino and carboxyl groups are separated by two carbon atoms (C-1 and C-2), defining it as a β-amino acid . This extended backbone differentiates it from natural α-amino acids and is key to its role in forming novel secondary structures and resisting proteolysis.[3]
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Caption: 2D structure of Z-1,2-cis-ACHC-OH.
Table 1: Physicochemical Properties of Z-1,2-cis-ACHC-OH
| Property | Value | Source |
|---|---|---|
| CAS Number | 54867-08-2 | [] |
| Molecular Formula | C₁₅H₁₉NO₄ | [] |
| Molecular Weight | 277.32 g/mol | [] |
| Appearance | White crystalline powder | [] |
| Storage | 2-8 °C | [] |
| Density | 1.220 g/cm³ | [] |
| Boiling Point | 484.7 °C at 760 mmHg |[] |
Stereochemistry and Conformational Dynamics
The "cis" designation is critical; it dictates that the amino and carboxylic acid groups reside on the same face of the cyclohexane ring. In its most stable, non-planar conformation, cyclohexane adopts a "chair" form to minimize angular and torsional strain.
For a 1,2-cis-disubstituted cyclohexane, one substituent must occupy an axial (a) position (perpendicular to the ring's plane) while the other occupies an equatorial (e) position (in the plane of the ring).[4] The cyclohexane ring is not static and undergoes a rapid "ring flip," converting one chair conformer into another. During this flip, all axial bonds become equatorial, and all equatorial bonds become axial.[4]
The two possible chair conformers for Z-1,2-cis-ACHC-OH are in equilibrium:
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Conformer A : Z-NH group (axial) and COOH group (equatorial).
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Conformer B : Z-NH group (equatorial) and COOH group (axial).
Energetically, chair conformations are more stable when bulkier substituents occupy the equatorial position. This placement minimizes steric hindrance, specifically 1,3-diaxial interactions, which are destabilizing clashes between an axial substituent and the axial hydrogens on the same side of the ring. The Z-NH group is significantly bulkier than the COOH group. Consequently, the equilibrium heavily favors the conformer where the Z-NH group is in the equatorial position and the COOH group is axial.[4] This conformational preference locks the molecule into a well-defined three-dimensional shape, which is the very basis of its utility in designing structured peptides.
Caption: Ring-flip equilibrium of Z-1,2-cis-ACHC-OH chair conformers.
Application in Peptidomimetic and Foldamer Design
The true utility of Z-1,2-cis-ACHC-OH lies in its application as a peptidomimetic building block. When incorporated into a peptide sequence, its rigid structure acts as a "foldamer," directing the peptide chain into a specific and stable secondary structure, such as a turn or a helix.
Key Advantages:
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Proteolytic Resistance : Natural peptides are rapidly degraded by proteases. The β-amino acid backbone of ACHC is not recognized by these enzymes, significantly increasing the in-vivo half-life of the resulting peptidomimetic.[3][5]
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Structural Pre-organization : The constrained cyclohexane ring reduces the entropic penalty of binding to a biological target. By locking a portion of the peptide into its bioactive conformation, binding affinity can be dramatically improved.[6]
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Scaffolding for Bioactive Moieties : The defined geometry allows for the precise positioning of pharmacophoric side chains, enabling the rational design of potent and selective receptor agonists, antagonists, and enzyme inhibitors.[]
Caption: Incorporation of Z-1,2-cis-ACHC-OH into a hybrid peptide chain.
Experimental Protocol: Stereochemical Confirmation via NMR
The identity and stereochemistry of Z-1,2-cis-ACHC-OH are unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The cis relationship and the preferred chair conformation can be deduced from the coupling constants (J-values) between protons on the cyclohexane ring.
Protocol: ¹H NMR Analysis for Conformational Assessment
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Sample Preparation : Dissolve 5-10 mg of Z-1,2-cis-ACHC-OH in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Data Acquisition : Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.
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Spectral Analysis :
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Identify Key Protons : Locate the signals for the protons at C-1 (H-C-COOH) and C-2 (H-C-N-Z). These will be multiplets due to coupling with adjacent protons.
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Measure Coupling Constants : Focus on the coupling between H-1 and H-2. In the preferred conformer (COOH axial, Z-NH equatorial), H-1 is equatorial and H-2 is axial. The dihedral angle between an equatorial proton and an adjacent axial proton is approximately 60°. This results in a relatively small coupling constant, typically in the range of J = 2-5 Hz.
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Contrast with trans isomer : A trans isomer would have a diaxial relationship between H-1 and H-2 in its most stable conformation, leading to a much larger coupling constant (J = 8-13 Hz).
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Conclusion
Z-1,2-cis-ACHC-OH is more than a simple protected amino acid; it is a sophisticated molecular tool for structural design in drug development. Its well-defined architecture, governed by the cis stereochemistry of its cyclohexane scaffold, leads to a highly predictable and stable conformation. This inherent rigidity is the key to its power, enabling the creation of peptidomimetics with enhanced metabolic stability and improved biological activity. A thorough understanding of its structure and conformational dynamics is essential for any researcher aiming to leverage the power of constrained peptides to address modern therapeutic challenges.
References
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Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. [Link]
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Aguilar, M. I., Purcell, A. W., Devi, R., Lew, R., Rossjohn, J., Smith, A. I., & Perlmutter, P. (2007). β-Amino acid-containing hybrid peptides—new opportunities in peptidomimetics. Organic & Biomolecular Chemistry, 5(17), 2884-2890. [Link]
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Basu, G., Karki, R. G., & Katti, S. B. (2011). Beta-amino acids: versatile peptidomimetics. Current protein & peptide science, 12(4), 328–349. [Link]
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Kandiyal, P. S., Jang, Y. H., & Shin, I. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC medicinal chemistry, 14(8), 1515–1525. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 151272, 2-Aminocyclohexanecarboxylic acid. [Link]
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Orłowska, A., Tymecka, D., & Misicka, A. (2023). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of organic chemistry, 88(12), 8139–8146. [Link]
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